An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1H-indole-6-carbonitrile and the Related Compound 4-Bromo-1H-indole
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1H-indole-6-carbonitrile and the Related Compound 4-Bromo-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known chemical properties of 4-Bromo-1H-indole-6-carbonitrile. Due to the limited availability of extensive experimental data for this specific molecule in publicly accessible literature, this document also presents a comprehensive analysis of the closely related and well-studied compound, 4-Bromo-1H-indole. This comparative approach offers valuable insights into the potential characteristics and reactivity of the target compound.
Part 1: 4-Bromo-1H-indole-6-carbonitrile
Based on available data, 4-Bromo-1H-indole-6-carbonitrile is a distinct chemical entity with the following identifiers:
| Property | Value |
| Molecular Formula | C₉H₅BrN₂[1] |
| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H[1] |
| InChIKey | LIXMZLHXLYDHRO-UHFFFAOYSA-N[1] |
| SMILES | C1=CNC2=C1C(=CC(=C2)C#N)Br[1] |
| Monoisotopic Mass | 219.96361 Da[1] |
| Predicted XlogP | 2.5[1] |
Currently, detailed experimental data such as melting point, boiling point, comprehensive spectral analyses (NMR, IR), and specific experimental protocols for 4-Bromo-1H-indole-6-carbonitrile are not widely reported in the cited literature. However, predicted mass spectrometry data is available.[1]
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 220.97089 | 139.3 |
| [M+Na]⁺ | 242.95283 | 155.5 |
| [M-H]⁻ | 218.95633 | 142.6 |
| [M+NH₄]⁺ | 237.99743 | 160.1 |
| [M+K]⁺ | 258.92677 | 141.7 |
| [M+H-H₂O]⁺ | 202.96087 | 132.6 |
| [M+HCOO]⁻ | 264.96181 | 159.3 |
| [M+CH₃COO]⁻ | 278.97746 | 153.4 |
| [M+Na-2H]⁻ | 240.93828 | 147.1 |
| [M]⁺ | 219.96306 | 151.3 |
| [M]⁻ | 219.96416 | 151.3 |
Data obtained from PubChemLite.[1]
Part 2: 4-Bromo-1H-indole: A Comprehensive Profile
Given the structural similarity to 4-Bromo-1H-indole-6-carbonitrile, the following detailed information on 4-Bromo-1H-indole (CAS: 52488-36-5) is provided as a valuable reference.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [2][3][4] |
| Molecular Weight | 196.04 g/mol | [2] |
| Melting Point | 17 °C | [5][6] |
| Boiling Point | 283-285 °C | [4][6] |
| Density | 1.563 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.655 | [4][6] |
| Solubility | Not miscible in water. Soluble in Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate. | [6] |
| Appearance | Slightly pale yellow to yellow-green to brown to black liquid or semi-solid. | |
| Storage | Keep in a dark place, sealed in dry, room temperature. Store under inert gas at 4°C and protect from light. | [3][6] |
Spectroscopic Data
A summary of available spectroscopic data for 4-Bromo-1H-indole is presented below.
| Spectrum Type | Key Features and Sources |
| ¹H NMR | Spectra available in CDCl₃ and DMSO. |
| ¹³C NMR | Data available.[2] |
| Mass Spectrometry (GC-MS) | Spectrum available.[2][7] |
| IR Spectroscopy (FTIR) | Neat and ATR-Neat spectra available.[2] |
Safety and Handling
4-Bromo-1H-indole is classified with the following hazards:
-
GHS Pictogram: GHS07 (Warning)[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2][6]
-
Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, Gloves.[4][8]
Experimental Protocols
General Protocol for the Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde:
This procedure describes the synthesis of indole-3-carbonitrile and is noted to be applicable for other aromatic nitriles.
-
A mixture of indole-3-carboxaldehyde (0.0099 mole), diammonium hydrogen phosphate (0.053 mole), 1-nitropropane (30 mL, 0.34 mole), and glacial acetic acid (10 mL) is refluxed for 12.5 hours.[9]
-
During reflux, the color of the mixture changes from pale yellow to dark red.[9]
-
The volatile reactants and solvent are removed under reduced pressure.[9]
-
An excess of water is added to the dark residue, leading to the precipitation of the crude product.[9]
-
The crude indole-3-carbonitrile is separated by filtration and dried under reduced pressure.[9]
-
Purification can be achieved by sublimation followed by recrystallization.[9]
Reactivity and Applications
4-Bromo-1H-indole is a versatile building block in organic synthesis. Its reactivity is primarily centered around the indole nucleus and the bromine substituent.
Potential Synthetic Applications:
The following diagram illustrates a potential synthetic pathway starting from 4-Bromo-1H-indole.
Caption: Synthetic utility of 4-Bromo-1H-indole.
Applications in Drug Discovery and Organic Synthesis:
-
GSK-3 Inhibition: 4-Bromoindole has been studied for its potential as a glycogen synthase kinase-3 (GSK-3) inhibitor.[3]
-
Synthesis of Natural Products: It serves as a starting material for the synthesis of various complex molecules, including:
-
Precursor to Substituted Indoles: Through metal-halogen exchange reactions, 4-bromoindole can be converted into organometallic intermediates, which can then react with various electrophiles to produce a range of substituted indoles.[10]
The following workflow illustrates a generalized process for investigating the biological activity of an indole compound.
Caption: Drug discovery workflow for indole derivatives.
References
- 1. PubChemLite - 4-bromo-1h-indole-6-carbonitrile (C9H5BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
- 5. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 6. 4-Bromoindole | 52488-36-5 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
